2,4,6-Trimethylbenzenesulfonohydrazide
Overview
Description
2,4,6-Trimethylbenzenesulfonohydrazide is an organic compound with the molecular formula C9H14N2O2S. It is a derivative of benzenesulfonohydrazide, where the benzene ring is substituted with three methyl groups at the 2, 4, and 6 positions. This compound is known for its applications in organic synthesis, particularly in the formation of hydrazones and other nitrogen-containing compounds.
Mechanism of Action
Target of Action
It’s known that this compound has been used in the synthesis of certain organic compounds .
Mode of Action
It’s known that this compound plays a role in the synthesis of certain organic compounds . More research is needed to fully understand its interaction with its targets and the resulting changes.
Biochemical Pathways
It’s known that this compound is involved in the synthesis of certain organic compounds
Result of Action
It’s known that this compound is used in the synthesis of certain organic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4,6-Trimethylbenzenesulfonohydrazide can be synthesized through the reaction of 2,4,6-trimethylbenzenesulfonyl chloride with hydrazine hydrate. The reaction typically occurs in an organic solvent such as chloroform or methanol under controlled temperature conditions. The general reaction scheme is as follows:
(CH3)3C6H2SO2Cl+NH2NH2→(CH3)3C6H2SO2NHNH2+HCl
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or distillation to obtain the final product in a highly pure form.
Chemical Reactions Analysis
Types of Reactions
2,4,6-Trimethylbenzenesulfonohydrazide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonyl azides.
Reduction: It can be reduced to form corresponding amines.
Substitution: It can participate in nucleophilic substitution reactions to form hydrazones and other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like aldehydes or ketones are used to form hydrazones under acidic or basic conditions.
Major Products
Oxidation: Formation of sulfonyl azides.
Reduction: Formation of amines.
Substitution: Formation of hydrazones and other nitrogen-containing compounds.
Scientific Research Applications
2,4,6-Trimethylbenzenesulfonohydrazide is utilized in various scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of hydrazones, which are intermediates in the synthesis of various organic compounds.
Biology: It is used in the modification of biomolecules for labeling and detection purposes.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonohydrazide: Lacks the methyl substitutions, making it less sterically hindered.
p-Toluenesulfonohydrazide: Contains a single methyl group, offering different reactivity and steric properties.
2,4,6-Triisopropylbenzenesulfonyl hydrazide: Contains larger isopropyl groups, affecting its reactivity and solubility.
Uniqueness
2,4,6-Trimethylbenzenesulfonohydrazide is unique due to its specific substitution pattern, which provides a balance between steric hindrance and reactivity. The three methyl groups enhance its stability and influence its reactivity in various chemical reactions, making it a valuable reagent in organic synthesis.
Properties
IUPAC Name |
2,4,6-trimethylbenzenesulfonohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2S/c1-6-4-7(2)9(8(3)5-6)14(12,13)11-10/h4-5,11H,10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQUBKTQDNVZHIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NN)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10167254 | |
Record name | Mesitylene-2-sulphonohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10167254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16182-15-3 | |
Record name | Benzenesulfonic acid, 2,4,6-trimethyl-, hydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16182-15-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Mesitylene-2-sulphonohydrazide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016182153 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 16182-15-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158041 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Mesitylene-2-sulphonohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10167254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Mesitylene-2-sulphonohydrazide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.639 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 2,4,6-Trimethylbenzenesulfonyl hydrazide in the hydrogenation of Liquid Natural Rubber?
A1: 2,4,6-Trimethylbenzenesulfonyl hydrazide acts as a precursor to diimide, a powerful hydrogenation agent. Upon thermal decomposition, MSH releases diimide, which then selectively reduces the carbon-carbon double bonds present in LNR. This process leads to the formation of Hydrogenated Liquid Natural Rubber (HLNR) [, ].
Q2: What are the advantages of using 2,4,6-Trimethylbenzenesulfonyl hydrazide as a diimide source for LNR hydrogenation?
A2: The use of MSH for LNR hydrogenation offers several advantages. Firstly, it enables a relatively mild reaction approach, avoiding the need for high pressures and temperatures often associated with traditional catalytic hydrogenation methods []. This mild approach minimizes the risk of unwanted side reactions and degradation of the LNR structure. Secondly, the reaction demonstrates high selectivity towards the carbon-carbon double bonds, preserving other functional groups potentially present in the LNR []. This selectivity is crucial for obtaining HLNR with desired properties.
Q3: How does the choice of solvent influence the hydrogenation reaction when using 2,4,6-Trimethylbenzenesulfonyl hydrazide?
A3: The solvent plays a significant role in the effectiveness of MSH-mediated hydrogenation. Studies show that using o-xylene as a solvent leads to optimal hydrogenation percentages exceeding 90% []. This can be attributed to o-xylene's ability to solubilize both LNR and MSH effectively, facilitating better interaction between the reactants and promoting the hydrogenation process.
Q4: Are there any spectroscopic techniques used to characterize the hydrogenation of LNR using 2,4,6-Trimethylbenzenesulfonyl hydrazide?
A4: Yes, researchers primarily employ Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopies to characterize the structure of both LNR and HLNR []. FTIR helps identify the changes in the functional groups, particularly the decrease in the intensity of peaks associated with carbon-carbon double bonds upon hydrogenation. NMR, particularly proton NMR (1H NMR), allows for the quantification of the degree of hydrogenation by comparing the integration values of signals corresponding to the protons attached to the double bonds before and after the reaction.
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